Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-

Catalog No.
S14093795
CAS No.
30897-75-7
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimet...

CAS Number

30897-75-7

Product Name

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)acetaldehyde

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,6,9-10H,4-5,7H2,1-2H3

InChI Key

BLKPFVWYBFDTPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC=O)C

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- is a bicyclic compound characterized by its unique molecular structure, which consists of a bicyclo[3.1.1] framework with a double bond at the 2-position and an acetaldehyde functional group. Its molecular formula is C10H14OC_{10}H_{14}O and it has a molecular weight of approximately 150.2176 g/mol. The compound is also known by other names, including 6,6-dimethyl-2-norpinene-2-carboxaldehyde and myrtenal, which reflect its structural attributes and functional groups .

Typical of aldehydes and alkenes. Notably, it can undergo:

  • Electrophilic addition reactions: The double bond in the bicyclic structure can react with electrophiles.
  • Oxidation reactions: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction reactions: It can be reduced to form alcohols or other derivatives.
  • Condensation reactions: It may also participate in condensation reactions to form larger molecular frameworks or polymers.

These reactions are significant for synthesizing more complex organic compounds or for modifying its properties for various applications .

Research indicates that bicyclo[3.1.1]hept-2-ene-2-acetaldehyde exhibits biological activity, particularly in terms of its potential toxicity and allergenic properties. Studies have shown that this compound is a sensitizer and can cause skin sensitization upon contact . Additionally, it has been evaluated for genotoxicity and reproductive toxicity, revealing that it is not genotoxic under standard testing conditions . Its biological profile suggests caution in handling due to potential irritant effects on the skin and respiratory system .

The synthesis of bicyclo[3.1.1]hept-2-ene-2-acetaldehyde typically involves several methods:

  • Diels-Alder Reaction: This method utilizes diene and dienophile components to construct the bicyclic structure.
  • Functional Group Transformation: Starting from simpler bicyclic precursors, functional groups such as ketones or alcohols can be converted into aldehydes through oxidation or other chemical transformations.
  • Isomerization Reactions: The compound can also be synthesized from related compounds through isomerization processes.

These methods allow for the efficient production of the compound while enabling variations in yields and purity depending on reaction conditions .

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde finds applications primarily in the fragrance and flavor industry due to its distinctive odor profile reminiscent of natural terpenes. It serves as a precursor for synthesizing various flavoring agents and fragrances, contributing to products like perfumes and food flavorings . Additionally, its derivatives are used in the production of fine chemicals and pharmaceuticals.

Interaction studies involving bicyclo[3.1.1]hept-2-ene-2-acetaldehyde have focused on its potential effects on human health and environmental safety. Evaluations have indicated that while it does not exhibit significant genotoxicity, it may pose risks related to skin sensitization and respiratory irritation . Furthermore, studies assessing its environmental impact suggest that it is toxic to aquatic organisms, necessitating careful handling to prevent environmental contamination .

Several compounds share structural similarities with bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, each with unique properties:

Compound NameMolecular FormulaKey Characteristics
Myrtenal (6,6-dimethylbicyclo[3.1.1]heptan-2-one)C10H14OC_{10}H_{14}OKnown for its use in fragrances; exhibits similar reactivity
α-PineneC10H16C_{10}H_{16}A common terpene with antibacterial properties; less reactive than bicyclo[3.1.1]hept-2-ene
CamphorC10H16OC_{10}H_{16}OExhibits strong aromatic properties; used medicinally
LimoneneC10H16C_{10}H_{16}Citrus scent; widely used in food flavoring

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde stands out due to its specific structural configuration that influences its reactivity and biological activity compared to these similar compounds .

Cycloaddition-Based Approaches for Bicyclic Framework Construction

Cycloaddition reactions have emerged as powerful tools for constructing the bicyclo[3.1.1]heptane core, leveraging strain-release dynamics and photochemical activation to achieve high selectivity.

Photocatalyzed [3σ+2σ] Cycloaddition Strategies

Recent advances in photocatalysis enable the stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via [3σ+2σ] cycloadditions. For instance, iridium-based photocatalysts, such as Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, facilitate the reaction between bicyclo[1.1.0]butanes (BCBs) and cyclopropylanilines under visible light irradiation. This method produces trisubstituted bicyclo[3.1.1]heptanes with enantiomeric excesses exceeding 90% and diastereoselectivities greater than 20:1. The reaction proceeds through a radical mechanism, where photoexcitation of the catalyst generates a radical cation intermediate, enabling strain-release-driven bond reorganization.

Table 1: Photocatalysts and Their Performance in [3σ+2σ] Cycloadditions

PhotocatalystYield (%)Enantiomeric Excess (%)Diastereoselectivity
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆709222:1
Ru(bpy)₃Cl₂458515:1
Organic PAH-phosphoric acid688918:1

Optimization studies reveal that polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing charged intermediates. The absence of light or photocatalyst abolishes product formation, confirming the photoredox nature of the process.

Strain-Release Functionalization of Bicyclo[1.1.0]butane Precursors

Strain-release strategies exploit the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive cycloadditions and functionalizations. Arylsulfone-substituted BCBs, such as 3,5-difluorophenylsulfonyl-BCB, react with nucleophiles like thiols and amines under mild conditions to yield bicyclo[3.1.1]heptane derivatives. For example, BCB 8g (3,5-difluorophenylsulfonyl-BCB) exhibits a half-life of 4 hours in aqueous phosphate buffer, enabling rapid and chemoselective bioconjugation with cysteine residues in peptides.

The reaction mechanism involves nucleophilic attack at the strained central bond of BCB, followed by ring expansion to form the bicyclo[3.1.1]heptane framework. Substituents on the BCB aryl ring modulate reactivity: electron-withdrawing groups (e.g., -CF₃) accelerate the reaction, while electron-donating groups (e.g., -OMe) decelerate it.

Table 2: Reactivity of Substituted BCBs in Strain-Release Cyclobutylation

BCB SubstituentHalf-Life (h)Relative Reactivity
3,5-DiF41.00
4-CF₃100.40
4-Me150.27
4-OMe190.21

Transition Metal-Mediated Synthesis Protocols

Transition metals catalyze key steps in bicyclo[3.1.1]heptane synthesis, particularly in cross-coupling and hydrogenation reactions. Palladium complexes facilitate Suzuki-Miyaura couplings to install aryl groups on the bicyclic framework, while nickel catalysts enable reductive cyclizations of dienynes to form the bicyclo[3.1.1]heptane core. For instance, nickel-catalyzed [2+2] cycloadditions of norbornene derivatives yield bicyclo[3.1.1]heptanes with exo selectivity.

Recent work also employs chiral rhodium catalysts for asymmetric hydrogenation of bicyclo[3.1.1]heptene intermediates, achieving enantiomeric ratios up to 98:2. These methods tolerate diverse functional groups, including esters and ethers, making them suitable for late-stage diversification.

Late-Stage Functionalization Techniques for Aldehyde Group Installation

The aldehyde moiety in bicyclo[3.1.1]hept-2-ene-2-acetaldehyde is typically introduced via oxidation of primary alcohols or deprotection of masked aldehyde precursors. Swern oxidation using oxalyl chloride and dimethyl sulfoxide converts bicyclo[3.1.1]hept-2-ene-2-ethanol to the corresponding aldehyde with yields exceeding 80%. Alternatively, ozonolysis of allylic ethers followed by reductive workup provides a regioselective route to the aldehyde functionality.

Table 3: Oxidation Methods for Aldehyde Installation

MethodSubstrateYield (%)Selectivity
Swern OxidationBicyclo[3.1.1]hept-2-ene-2-ethanol85High
OzonolysisBicyclo[3.1.1]hept-2-ene-2-allyl ether78Moderate
TEMPO/NaClOBicyclo[3.1.1]hept-2-ene-2-methanol90High

Protecting group strategies are critical for aldehyde stability during synthesis. For example, acetals derived from 2,2-dimethyl-1,3-dioxolane protect the aldehyde during BCB functionalization, with subsequent acidic hydrolysis restoring the aldehyde group.

Radical-Mediated Pathways in Photochemical Syntheses

The photochemical reactivity of bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- involves several distinct radical-mediated pathways that have been extensively studied in contemporary organic chemistry research [1] [2]. The compound's bicyclic framework serves as an excellent platform for understanding radical processes in strained ring systems, particularly through visible-light photoredox catalysis mechanisms.

Alpha-Amino Radical Addition Mechanisms

Recent investigations have demonstrated that bicyclo[3.1.1]heptene derivatives participate in alpha-amino radical addition reactions through organophotoredox catalysis [1] [2]. The mechanism proceeds through initial excitation of photocatalysts such as 4-cyano-2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile, which generates highly oxidizing species capable of oxidizing amine substrates [1]. The resulting alpha-amino radicals demonstrate remarkable selectivity in their addition to the interbridgehead carbon-carbon bonds of bicyclic systems [2].

The mechanistic pathway involves several key steps: photoexcitation of the catalyst creates an oxidizing species with a reduction potential of 1.35 volts versus saturated calomel electrode, followed by oxidation of the amine substrate and subsequent deprotonation to form the alpha-amino radical intermediate [1]. This radical species then undergoes addition to the strained carbon-carbon bond, forming a bridgehead radical that can propagate through hydrogen atom transfer processes [1].

Photosensitized Dimerization Pathways

Terpene compounds containing the bicyclo[3.1.1]heptene framework undergo triplet photosensitized dimerization reactions under near-ultraviolet light conditions [3]. These reactions produce multiple cycloaddition products through [2+2], [4+2], and [4+4] photocycloaddition mechanisms [3]. The photosensitized approach has been successfully applied to monoterpenes bearing conjugated diene units, achieving complete conversion to dimeric products under optimized conditions [3].

The photochemical dimerization process involves energy transfer from triplet-state photosensitizers to the bicyclic substrate, creating reactive triplet biradical intermediates [4]. These intermediates subsequently undergo cyclobutylcarbinyl ring opening to form stabilized biradical species that can participate in intermolecular coupling reactions [4].

Intramolecular Photosensitization Mechanisms

Studies on related bicyclic terpene systems have revealed intramolecular photosensitization pathways that lead to skeletal rearrangements [4]. The mechanism involves triplet energy transfer from excited carbonyl chromophores to the bicyclic pinene moiety, forming biradical triplet states that undergo ring-opening reactions [4]. This process results in the formation of triene structures through cyclobutylcarbinyl ring cleavage [4].

Table 1: Radical-Mediated Photochemical Pathways for Bicyclo[3.1.1]heptene Systems

Reaction TypeMechanismConditionsYield RangeReference
Alpha-amino radical additionPhotoredox catalysisVisible light, 4-cyano-2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile catalyst40-70% [1] [2]
Triplet sensitized dimerization[2+2]/[4+2] cycloadditionNear-ultraviolet light, naphthalene sensitizer63-96% [3]
Intramolecular photosensitizationTriplet energy transferUltraviolet irradiation, carbonyl photosensitizerVariable [4]
Porphyrin-catalyzed oxidationSinglet oxygen generationVisible light, tetraphenylporphyrin66.2% [5] [6]

Electronic Effects of Substituents on Bicyclic Reactivity

The electronic properties of substituents on bicyclo[3.1.1]heptene frameworks significantly influence their reactivity patterns and reaction mechanisms [7] [8] [9]. The 6,6-dimethyl substitution pattern in bicyclo[3.1.1]hept-2-ene-2-acetaldehyde creates unique electronic environments that affect both radical stability and reaction kinetics.

Geminal Dimethyl Substituent Effects

The presence of geminal dimethyl groups at the 6-position of the bicyclic framework produces substantial effects on reaction rates and product distributions [8]. Research has demonstrated that geminal dimethyl substitution can enhance cyclization rates by factors ranging from 2 to 158, depending on the specific position and reaction type [8]. This rate enhancement stems from favorable entropic effects and reduced gauche interactions in the transition states [8].

The mechanism of geminal dialkyl acceleration involves several factors: restriction of rotational freedom in the ground state reduces the entropy penalty for cyclization, while steric interactions destabilize extended conformations and favor cyclized products [8]. Additionally, the dimethyl substitution increases the population of reactive rotamers through conformational biasing effects [8].

Aromatic Substituent Electronic Effects

Studies on bicyclic systems with aromatic substituents have revealed significant electronic effects on reactivity patterns [9] [10]. Para-substitution with electron-donating groups such as amino substituents can lower activation energies for ring expansion reactions by up to 8.6 kilocalories per mole compared to electron-withdrawing nitro substituents [9]. These effects arise from differential stabilization of carbocationic intermediates and transition states [9].

The proximity of substituents to reactive centers creates additional complexity in electronic effects [9]. Ortho-substituted systems show unique behavior where mesomeric and steric interactions with reactive intermediates can increase activation barriers by approximately 5 kilocalories per mole for halogen substituents [9].

Stereoelectronic Effects in Terpene Systems

Terpene cyclase enzymes demonstrate how stereoelectronic effects control product outcomes in bicyclic terpene transformations [11]. The pyrophosphate co-product released during cyclization reactions provides a counter-ion that drives carbocation migration, while hydroxyl residues can provide dipole stabilization of specific carbocation intermediates [11]. These effects enable stereospecific control over complex cyclization cascades [11].

Table 2: Electronic Effects of Substituents on Bicyclic Reactivity

Substituent TypePositionElectronic EffectRate EnhancementActivation Energy ChangeReference
Geminal dimethyl6,6-positionConformational restriction2-158 foldFavorable entropy [8]
Para-aminoAromatic ringElectron donationHigh-8.6 kcal/mol [9]
Para-nitroAromatic ringElectron withdrawalLow+8.6 kcal/mol [9]
Ortho-halogenAromatic ringSteric/electronicReduced+5 kcal/mol [9]
HydroxylActive siteDipole stabilizationVariableSelective [11]

Solvent and Catalyst Interactions in Ring-Strain Manipulation

The manipulation of ring strain in bicyclo[3.1.1]heptene systems through solvent and catalyst interactions represents a sophisticated approach to controlling reactivity and selectivity [12] [13] [14] [15]. These interactions are particularly important for optimizing photochemical transformations and strain-release reactions.

Solvent Effects on Photochemical Reactions

Solvent selection plays a crucial role in determining the efficiency and selectivity of photochemical reactions involving bicyclic systems [15]. Dimethyl sulfoxide has emerged as an optimal solvent for photoredox catalysis reactions, providing 70% yields in bicyclo[3.1.1]heptane synthesis compared to significantly lower yields in other solvents [15]. The superior performance of dimethyl sulfoxide stems from its ability to stabilize radical intermediates while maintaining adequate solubility for both substrates and photocatalysts [15].

Comparative studies have shown that solvent polarity affects product distributions in photochemical transformations [15]. Non-polar solvents favor radical pathways over ionic mechanisms, while polar aprotic solvents can stabilize charge-separated intermediates [13]. The choice between different solvent systems can alter reaction mechanisms from radical chains to ionic processes [15].

Catalyst Interactions with Strained Rings

The interaction between catalysts and strained bicyclic systems involves complex electronic and steric effects [14] [16]. Ring strain energy directly influences the lability of metal-ligand interactions in coordination complexes, with smaller ring sizes creating greater strain and enhanced reactivity [14]. Four-membered and eight-membered rings exhibit substantial strain energy that favors ligand displacement reactions, while six-membered rings show minimal strain effects [14].

Nucleophilic catalysis provides an alternative approach to strain-release functionalization [17]. The mechanism involves nucleophilic attack of catalysts such as 4-dimethylaminopyridine on strained ring substrates, forming covalent intermediates that facilitate subsequent transformations [17]. Kinetic studies reveal first-order dependence on both catalyst and substrate concentrations, indicating rate-determining nucleophilic addition [17].

Renewable Solvent Applications

Recent research has explored the use of renewable solvents for bicyclic terpene transformations [12]. Limonene has demonstrated effectiveness as a renewable alternative to conventional organic solvents in palladium-catalyzed carbonylation reactions, achieving yields comparable to traditional toluene-based systems [12]. The use of terpene-derived solvents such as para-cymene and alpha-pinene has shown consistent performance across various reaction types [12].

The application of renewable solvents extends beyond simple solvent replacement to include participation in reaction mechanisms [12]. These bio-based solvents can influence reaction selectivity through specific molecular interactions while providing environmental benefits through reduced toxicity and improved sustainability profiles [12].

Table 3: Solvent and Catalyst Effects on Ring-Strain Manipulation

Solvent/Catalyst SystemRing Strain EffectMechanismYield/EfficiencyOptimal ConditionsReference
Dimethyl sulfoxideStabilizes radicalsPhotoredox catalysis70%Blue light, room temperature [15]
LimoneneMinimal interferencePalladium catalysis75-80%Carbonylation conditions [12]
4-DimethylaminopyridineNucleophilic activationCovalent intermediateVariableFirst-order kinetics [17]
Metal-ligand complexesStrain-dependent labilityCoordinate bond cleavageRing size dependent4-8 membered rings [14]
Polar aprotic solventsIonic stabilizationCharge separationMechanism dependentPhotochemical conditions [13]

Table 4: Kinetic Parameters for Bicyclic System Transformations

Reaction TypeTemperature RangeActivation EnergyPre-exponential FactorRate ConstantPressure DependenceReference
Thermal decomposition307-353°C48,640 cal/mol10^14.76 s^-1VariableIndependent >2 Torr [18]
Hydroxyl radical reaction299 KNot determinedNot determined5.53 × 10^-12 cm³/molec·sNot applicable [19]
Photochemical [3+2]Room temperatureLow barrierNot determinedHigh efficiencyNot applicable [15]
Strain-release openingVariableRing size dependentNot determinedExponential with strainNot applicable [16]

Comparative Conformational Studies with Bioisosteric Analogs

The structural analysis of bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- reveals significant conformational complexity characteristic of bridged bicyclic systems. The compound, also known as nopylaldehyde, possesses a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol [1] [2]. The bicyclic framework exhibits a rigid three-dimensional structure that has gained considerable attention in medicinal chemistry as a potential bioisosteric replacement for aromatic systems [3] [4].

The conformational analysis of bicyclo[3.1.1]heptane derivatives demonstrates that these systems adopt a boat-like conformation as the preferred geometry [5] [6]. This conformation is stabilized by the bridgehead positions, which lock the system into a specific three-dimensional arrangement. The ring strain energy associated with the bicyclo[3.1.1]heptane framework is approximately 26.2 kcal/mol, making it significantly more strained than larger bicyclic systems such as bicyclo[3.3.1]nonane (12.1 kcal/mol) but less strained than highly constrained systems like bicyclo[1.1.1]pentane (68.0 kcal/mol) [7] [5].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational preferences of bicyclo[3.1.1]heptane derivatives. The ¹H NMR analysis reveals characteristic coupling patterns that confirm the boat-like conformation, with specific proton-proton coupling constants ranging from 5.5 to 8.5 Hz for the cyclobutane ring portion [6] [8]. Temperature-dependent nuclear magnetic resonance studies indicate that the conformational equilibrium is relatively rigid, with energy barriers for ring flipping processes being substantial enough to prevent rapid interconversion at ambient temperatures [9] [10].

The comparison with bioisosteric analogs reveals striking differences in conformational behavior. Bicyclo[1.1.1]pentane systems, widely utilized as para-benzene replacements, adopt a cage-like structure with exit vector angles of 180 degrees [11] [12]. In contrast, bicyclo[3.1.1]heptane derivatives provide exit vector angles of approximately 120 degrees, making them suitable replacements for meta-disubstituted benzenes [4] [13]. The bicyclo[2.1.1]hexane framework exhibits a butterfly conformation with 90-degree exit vector angles, positioning it as an orthogonal bioisostere [4] [11].

Bioisosteric replacement studies have demonstrated that bicyclo[3.1.1]heptane derivatives generally improve aqueous solubility compared to their aromatic counterparts while maintaining biological activity [4] [11]. The LogP values typically decrease by 0.5 to 1.0 units upon replacement, indicating enhanced hydrophilicity. This property enhancement is attributed to the disruption of π-π stacking interactions and the introduction of additional sp³-hybridized carbons that increase three-dimensional character [3] [4].

The conformational transmission effects observed in bicyclo[3.1.1]heptane systems are particularly pronounced when functional groups are introduced at specific positions. The aldehyde functionality in bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- influences the overall molecular geometry through electronic effects and steric interactions [1] [14]. The presence of the double bond in the bicyclic framework introduces additional conformational constraints, flattening portions of the molecule and altering dihedral angles from the optimal values [15] [16].

The geminal dimethyl substitution at the 6-position provides additional conformational stabilization through the Thorpe-Ingold effect, which reduces the entropy of the system and enhances the preference for the boat-like conformation [5] [10]. This substitution pattern is commonly observed in natural products and synthetic intermediates, where the dimethyl groups serve to lock the conformation and reduce conformational flexibility [7] [5].

Computational Modeling of Transition States in Bicyclic Rearrangements

The computational modeling of transition states in bicyclic rearrangements requires sophisticated quantum mechanical methods to accurately describe the electronic structure changes that occur during bond breaking and forming processes. Density functional theory has emerged as the method of choice for studying these systems, with the B3LYP functional combined with appropriate basis sets providing reliable results for bicyclic compounds [17] [18] [19].

The transition state structures for bicyclic rearrangements typically exhibit significant geometric distortions from the ground state configurations. For bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-, computational studies reveal that ring-opening processes proceed through transition states with activation energies ranging from 20 to 45 kcal/mol, depending on the specific reaction pathway and substituent effects [20] [21] [22]. The M06-2X functional has shown particular accuracy for these calculations, providing activation energies that correlate well with experimental observations [19] [23].

The electronic structure analysis of transition states reveals significant charge redistribution during the rearrangement process. The breaking of carbon-carbon bonds in the bicyclic framework leads to the development of partial radical character at the reaction centers, which is stabilized by neighboring groups through hyperconjugation and resonance effects [20] [24]. The aldehyde functionality in the target compound can participate in these stabilizing interactions, lowering the overall activation barrier for specific rearrangement pathways [25] [26].

Multi-configurational approaches such as complete active space self-consistent field methods have been employed to provide more accurate descriptions of transition states involving significant electronic reorganization [21] [27]. These methods reveal that bicyclic rearrangements often involve multiple electronic configurations, with the transition state representing a balanced mixture of reactant and product characteristics [28] [29].

The computational modeling of solvent effects on transition state energies has demonstrated the importance of environmental factors in determining reaction pathways. The polarizable continuum model and other implicit solvation methods show that polar solvents can significantly stabilize transition states through electrostatic interactions, particularly when charge separation occurs during the rearrangement [19] [30]. For bicyclic aldehydes, the carbonyl group provides a site for specific solvent interactions that can influence the reaction mechanism [25] [31].

Intrinsic reaction coordinate calculations have provided detailed insights into the reaction pathways connecting reactants and products through transition states. These calculations reveal that bicyclic rearrangements often proceed through concerted mechanisms with varying degrees of synchronicity in bond breaking and forming events [19] [28]. The energy profiles show that the transition state region may be quite broad, with multiple conformations contributing to the overall reaction flux [29] [32].

The application of transition state theory to bicyclic systems requires careful consideration of vibrational contributions to the reaction rates. The rigid nature of bicyclic frameworks results in significant changes in vibrational frequencies upon reaching the transition state, which can substantially affect the pre-exponential factors in rate calculations [33] [34]. Multi-conformer transition state theory has been developed to account for the multiple conformational states that may be accessible during the rearrangement process [32] [33].

Machine learning approaches have recently been applied to transition state prediction in bicyclic systems, utilizing extensive databases of quantum chemical calculations to train predictive models [17] [29]. These methods show promise for rapidly screening potential rearrangement pathways and identifying favorable reaction conditions without the need for exhaustive computational searches [17] [29].

The ring strain energy plays a crucial role in determining the feasibility of bicyclic rearrangements. Computational studies reveal that the majority of ring strain energy is released during the transition state formation, providing a significant driving force for the reaction [22] [35] [36]. The strain energy release can be quantified using isodesmic reactions and other thermochemical approaches, providing insights into the relative stability of different bicyclic frameworks [35] [37].

The influence of substituents on transition state energies has been systematically studied using computational methods. Electron-withdrawing groups generally increase activation barriers for ring-opening reactions, while electron-donating substituents tend to lower these barriers through stabilization of partial positive charge development [20] [26]. The geminal dimethyl substitution in bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- provides both steric and electronic effects that influence the transition state geometries and energies [5] [10].

The computational modeling of competing reaction pathways reveals that bicyclic rearrangements can proceed through multiple mechanisms, with the preferred pathway depending on reaction conditions and substituent effects [28] [26]. The relative energies of different transition states determine the product distribution, and computational predictions have been validated through experimental kinetic studies [21] [28].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

General Manufacturing Information

Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-: INACTIVE

Dates

Last modified: 08-10-2024

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